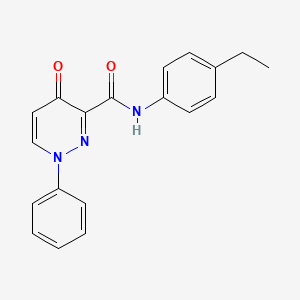

N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

N-(4-Ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,4-dihydropyridazine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 3. The carboxamide is further functionalized with a 4-ethylphenyl group.

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2/c1-2-14-8-10-15(11-9-14)20-19(24)18-17(23)12-13-22(21-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,20,24) |

InChI Key |

JWVJLOXUWCQNML-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide with structurally and functionally related compounds, emphasizing substituent variations, physicochemical properties, and inferred biological implications:

*Estimated based on structural similarity to .

†Calculated from .

Key Structural and Functional Insights

Pyridazinone derivatives (e.g., Compound 37) exhibit extended substituents (e.g., quinoline-piperidine moieties) that enhance steric bulk and likely improve c-Met kinase inhibition .

Substituent Effects: 4-Ethylphenyl vs. Adamantyl (Compound 67): This bulky substituent increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Implications: c-Met Inhibition: Compounds like 37 and 53 () demonstrate that quinoline-piperidine extensions on the pyridazinone scaffold correlate with potent c-Met inhibition, suggesting that similar modifications to the target compound could enhance activity . Selectivity Challenges: The dihydropyridine core in AZ331 () is associated with calcium channel modulation, highlighting how core heterocycle choice influences target selectivity .

Biological Activity

N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H28N4O3 |

| Molecular Weight | 432.52 g/mol |

| LogP | 4.1937 |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 81.384 Ų |

The compound exhibits a complex structure that includes a pyridazine ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial activity. For example, in vitro evaluations of related compounds showed inhibition zones against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects.

Case Study: Antimicrobial Evaluation

A study focusing on the antimicrobial properties of similar compounds reported MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens. The compounds not only inhibited bacterial growth but also demonstrated the ability to disrupt biofilm formation, which is critical in treating persistent infections .

Anticancer Potential

The anticancer potential of N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has also been explored. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Table: Anticancer Activity of Dihydropyridazine Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-ethylphenyl)-4-oxo... | MCF-7 | 15 | Induction of apoptosis |

| N-(4-methylphenyl)-4-oxo... | HeLa | 10 | Inhibition of cell cycle progression |

| N-(3-chlorophenyl)-4-oxo... | A549 | 20 | Modulation of PI3K/Akt pathway |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with various biological targets. The crystal structure analysis reveals that hydrogen bonding plays a crucial role in stabilizing the molecular conformation, which may enhance its interaction with target proteins .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyridazine precursors with appropriate carbonyl reagents. Key steps include:

- Catalytic hydrogenation : Use Pd/C (5% loading) under H₂ atmosphere in methanol for nitro-group reductions, achieving >95% yield (reaction time: 1–2 hours) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while microwave-assisted synthesis reduces reaction time .

- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., decomposition of the dihydropyridazine core) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (300–500 MHz in DMSO-d6) confirm regiochemistry and hydrogen bonding patterns (e.g., NH proton at δ 12.08 ppm) .

- Mass spectrometry (MS) : ESI-MS ([M+H]⁺ peaks) verifies molecular weight (e.g., m/z 336.2 observed for analogous structures) .

- HPLC : Use Chromolith® or Purospher® columns (C18 stationary phase) with acetonitrile/water gradients for purity analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for dihydropyridazine derivatives?

- Methodological Answer :

- Orthogonal assays : Validate calcium modulation (e.g., patch-clamp electrophysiology) alongside antibacterial disk-diffusion assays to distinguish target-specific vs. off-target effects .

- Dose-response profiling : Use IC₅₀/EC₅₀ values to compare potency across studies, ensuring consistent buffer conditions (e.g., pH 7.4 for physiological relevance) .

- Structural analogs : Test derivatives with modified substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) to isolate pharmacophore contributions .

Q. What strategies are effective in determining the crystal structure of this compound to elucidate structure-activity relationships?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (3:1). Resolve torsional angles of the dihydropyridazine ring to assess planarity, which impacts binding to hydrophobic enzyme pockets .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models (B3LYP/6-31G*) to identify electronic effects of substituents (e.g., electron-withdrawing groups at C4) .

Q. How can researchers design experiments to assess the compound’s interaction with calcium channels?

- Methodological Answer :

- Electrophysiology : Use HEK293 cells expressing L-type calcium channels. Apply voltage-clamp protocols (-80 mV to +60 mV) to measure current inhibition .

- Fluorescent probes : Employ Fura-2 AM dye in primary cardiomyocytes to quantify intracellular Ca²⁺ flux changes upon compound treatment .

- Molecular docking : Simulate binding poses in Cav1.2 channel homology models (e.g., PDB: 6JPA) to prioritize mutagenesis studies .

Q. What methodologies are recommended to improve the compound’s bioavailability and metabolic stability?

- Methodological Answer :

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the phenyl ring to enhance solubility (target LogP <3) .

- Microsomal stability assays : Incubate with rat liver microsomes (37°C, NADPH cofactor) to identify metabolic hotspots (e.g., ester hydrolysis sites) .

- Prodrug design : Mask carboxyl groups as ethyl esters to improve membrane permeability, with in vivo hydrolysis restoring activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.